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Compound Name: Sodium citrate

Cat. No.: B3435027 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the role and application of

sodium citrate in RNA isolation protocols. Detailed methodologies for two distinct protocols

are provided: a classic phenol-chloroform-based method and a non-toxic, citrate-based

alternative.

Introduction
The isolation of high-quality, intact RNA is a critical prerequisite for a multitude of molecular

biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-

generation sequencing (NGS), and microarray analysis. A key challenge in RNA isolation is the

pervasive threat of degradation by RNases and chemical hydrolysis. Sodium citrate is a

crucial reagent in many RNA isolation protocols, where it serves a dual purpose: to chelate

divalent cations that are essential cofactors for RNase activity and to maintain a slightly acidic

pH, which protects RNA from base-catalyzed hydrolysis.[1] This document outlines the

principles of sodium citrate's function in RNA preservation and provides detailed protocols for

its use in RNA isolation.

The Role of Sodium Citrate in RNA Stability
Sodium citrate is instrumental in preserving RNA integrity during and after the isolation

procedure. Its protective functions are twofold:
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RNase Inhibition through Chelation: RNases are enzymes that degrade RNA and require

divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) as cofactors to function. Sodium
citrate acts as a chelating agent, binding to these metal ions and rendering them unavailable

to RNases.[1] This effectively inactivates a major source of RNA degradation during the

sensitive stages of cell lysis and RNA extraction.

Prevention of Hydrolysis through pH Buffering: RNA is most stable in a slightly acidic

environment. Sodium citrate buffers maintain a pH between 6.0 and 6.5, which prevents

base-catalyzed hydrolysis of the phosphodiester bonds in the RNA backbone.[1] This is

particularly important for long-term storage of purified RNA.

Data Presentation: Quantitative Analysis of RNA
Isolation Methods
The choice of RNA isolation protocol can significantly impact the yield and purity of the

extracted RNA. While a comprehensive dataset directly comparing a sodium citrate-based

method with a non-citrate method across all quality metrics is not readily available in a single

study, the following table summarizes findings from different studies.
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Method
Sample
Type

RNA Yield
(µg/mg
tissue)

A260/A28
0 Ratio

A260/A23
0 Ratio

RNA
Integrity
Number
(RIN)

Referenc
e

TRIzol with

Sodium

Citrate/Na

Cl

Precipitatio

n

Arabidopsi

s Tissue
0.2 - 0.5

Not

Reported

Not

Reported

Not

Reported
[2]

Citrate

Buffer-

Based

Method

Tilapia

Lake Virus-

infected

Fish Tissue

Not

Reported
~1.8 - 2.0

~2.0 or

higher

Not

Reported
[3]

Convention

al TRIzol

Method

Tilapia

Lake Virus-

infected

Fish Tissue

Not

Reported
~1.8 - 2.0

~2.0 or

higher

Not

Reported
[3]

GITC-T

Method

(modified

TRIzol)

Mouse

Cerebral

Cortex

1.96 ± 0.05 2.03 ± 0.01 2.17 ± 0.03

Good

Integrity

(exact

value not

specified)

[4]

Standard

TRIzol

Method

Mouse

Cerebral

Cortex

1.67 ± 0.09 2.01 ± 0.04 2.11 ± 0.06

Good

Integrity

(exact

value not

specified)

[4]

Note: The data presented is compiled from multiple sources and may not be directly

comparable due to variations in sample type, starting material quantity, and specific laboratory

conditions.
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Signaling Pathways and Experimental Workflows
The Protective Role of Sodium Citrate in RNA Isolation
The following diagram illustrates the dual protective mechanism of sodium citrate during RNA

isolation.

RNA Isolation Environment

Protective Action RNA Molecule RNA Degradation
RNases

AttacksDivalent Cations
(Mg²⁺, Ca²⁺)

Cofactors

Base-catalyzed
Hydrolysis

Attacks
Sodium Citrate

Chelates

Buffers pH to acidic range

Click to download full resolution via product page

Sodium Citrate's Dual Protective Mechanism.

Experimental Workflow: Overview of RNA Isolation
This diagram provides a high-level overview of the general steps involved in RNA isolation.
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General Workflow for RNA Isolation.

Experimental Protocols
Protocol 1: TRIzol-Based RNA Isolation with Sodium
Citrate Precipitation
This protocol is a modification of the single-step method of RNA isolation by acid guanidinium

thiocyanate-phenol-chloroform extraction and is suitable for various tissues.[5]

Materials and Reagents:

TRIzol® Reagent

Chloroform
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Isopropanol

Precipitation Solution: 0.8 M Sodium Citrate, 1.2 M NaCl

75% Ethanol (prepared with RNase-free water)

RNase-free water or 1 mM Sodium Citrate (pH 6.4) for resuspension

RNase inhibitor (optional)

Mortar and pestle, liquid nitrogen

Homogenizer

Refrigerated centrifuge

RNase-free centrifuge tubes (50 mL and 1.5 mL)

Procedure:

Sample Homogenization:

Grind 50-100 mg of frozen tissue to a fine powder in a mortar pre-chilled with liquid

nitrogen.

Transfer the powdered tissue to a 50 mL centrifuge tube containing 1 mL of TRIzol®

Reagent per 50-100 mg of tissue.

Homogenize the sample for 15-30 seconds using a homogenizer.

Incubate the homogenate for 5 minutes at room temperature to allow for complete

dissociation of nucleoprotein complexes.

Phase Separation:

Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.

Cap the tube securely and shake vigorously by hand for 15 seconds.
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Incubate at room temperature for 2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a

lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase

containing the RNA.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a fresh centrifuge tube.

Add 0.25 mL of isopropanol and 0.25 mL of the high salt precipitation solution (0.8 M

sodium citrate/1.2 M NaCl) per 1 mL of TRIzol® Reagent used.[2]

Mix by inverting the tube gently and incubate at room temperature for 10 minutes.

Centrifuge at 10,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.

RNA Wash:

Carefully discard the supernatant.

Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent used.

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

Discard the ethanol wash.

RNA Resuspension and Storage:

Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it can

decrease its solubility.

Resuspend the RNA in an appropriate volume of RNase-free water or 1 mM sodium
citrate, pH 6.4. Pipette up and down to aid dissolution and incubate at 55-60°C for 10-15

minutes if necessary.

Store the RNA at -80°C.
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Protocol 2: Citrate-Citric Acid RNA Isolation (CiAR) - A
Non-Phenol-Chloroform Method
This protocol offers a fast, low-cost, and non-toxic alternative for RNA extraction from various

plant species and tissues.

Materials and Reagents:

Lysis Solution: 40 mM Citric Acid, 20 mM Sodium Citrate, 1% (w/v) Sarkosyl. Adjust pH to

~3.5.

Precipitation Solution: 4 M NaCl, 40 mM Citric Acid, 20 mM Sodium Citrate.

Isopropanol

70% Ethanol (prepared with RNase-free water)

RNase-free water for resuspension

Mortar and pestle, liquid nitrogen

Refrigerated microcentrifuge

RNase-free microcentrifuge tubes

Procedure:

Sample Homogenization:

Grind approximately 30-50 mg of fresh or frozen tissue to a fine powder in a mortar with

liquid nitrogen.

Transfer the powder to a 1.5 mL microcentrifuge tube.

Cell Lysis:

Add 300 µL of Lysis Solution to the powdered tissue and homogenize thoroughly and

quickly by vortexing.
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Incubate at room temperature for 5 minutes.

Protein and Debris Precipitation:

Add 100 µL of Precipitation Solution and mix by gentle inversion.

Incubate for 10 minutes at 4°C.

Centrifuge at 11,500 rpm for 10 minutes at 4°C.

RNA Precipitation:

Transfer 300 µL of the supernatant to a new microcentrifuge tube.

Add 300 µL of isopropanol and mix by inverting the tube.

Incubate at -20°C for at least 30 minutes (or at 4°C for 10 minutes).

Centrifuge at maximum speed for 4 minutes at 4°C to pellet the RNA.

RNA Wash:

Carefully discard the supernatant.

Wash the RNA pellet with 500 µL of 70% ethanol.

Centrifuge for 2 minutes at 4°C.

Carefully remove all the ethanol.

RNA Resuspension and Storage:

Air-dry the pellet for a few minutes.

Resuspend the RNA in 25 µL of RNase-free water.

Store the RNA at -80°C.

Optional DNase Treatment:
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For applications sensitive to genomic DNA contamination, a DNase treatment can be

performed after resuspending the RNA pellet.

Conclusion
Sodium citrate is a vital component in many RNA isolation protocols, contributing significantly

to the yield and integrity of the final RNA product. Its dual role as a chelating agent and a pH

buffer makes it an effective safeguard against enzymatic and chemical degradation of RNA.

The choice between a traditional phenol-chloroform-based method and a non-toxic citrate-

based protocol will depend on the specific requirements of the downstream application, sample

type, and laboratory resources. The protocols provided here offer reliable methods for obtaining

high-quality RNA suitable for a wide range of molecular analyses.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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